3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Physicochemical characterization Hydrate stability Procurement specification

Parallel synthesis workflows often suffer from hydrate-induced weighing errors that skew stoichiometry and compromise library fidelity. This anhydrous meta-chloro oxadiazole-carbaldehyde eliminates water-of-crystallization mass correction, delivering accurate 1:1 aldehyde-to-amine ratios for condensation libraries. · Anhydrous form ensures exact mass for hydrazone, oxime and Schiff base reactions. · Meta-chloro Hammett σₘ = +0.37 predicts faster nucleophilic condensations versus the para-chloro isomer. · 98% purity reduces pre-use repurification, enabling direct use in SAR exploration.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.60 g/mol
Cat. No. B12273039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
Molecular FormulaC9H5ClN2O2
Molecular Weight208.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NOC(=N2)C=O
InChIInChI=1S/C9H5ClN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-5H
InChIKeySYOMVKAXNAJMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde Procurement Guide


3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS 944901-87-5, MF C₉H₅ClN₂O₂, MW 208.60) is a heterocyclic building block belonging to the 3-aryl-1,2,4-oxadiazole-5-carbaldehyde class. The compound features a meta-chlorophenyl substituent at position 3 and a reactive formyl group at position 5 of the 1,2,4-oxadiazole core . This class of aldehydes is characterized by a pronounced tendency toward hydrate stabilization in the presence of water, a phenomenon first systematically documented by Palazzo, Baiocchi, and Picconi in 1979 for the broader aryl-1,2,4-oxadiazolecarbaldehyde series [1]. The 5-carbaldehyde group serves as a versatile synthetic handle for condensation reactions—including hydrazone, oxime, and Schiff base formation—enabling downstream derivatization for medicinal chemistry and agrochemical research programs .

Reactive 5‑carbaldehyde handle for condensation chemistry (hydrazone, oxime, Schiff base)
Hydrate stabilization tendency reported; anhydrous form preferred for accurate stoichiometry
Meta‑chlorophenyl substituent offers distinct electronic profile from para isomer

3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde Isomer Specificity


Within the aryl-1,2,4-oxadiazole-5-carbaldehyde family, the position of the chlorine substituent on the phenyl ring materially alters both physicochemical properties and downstream reactivity. The meta-chloro isomer (target compound) exerts exclusively an electron‑withdrawing inductive (−I) effect on the oxadiazole ring, whereas the para-chloro isomer (CAS 73217‑76‑2) combines −I with a competing +M resonance effect [1]. This electronic difference directly modulates the electrophilicity of the 5‑carbaldehyde carbon and, consequently, the kinetics of condensation reactions with nucleophiles—a critical factor when these aldehydes serve as building blocks in parallel synthesis libraries. Furthermore, the 4‑chlorophenyl analog is commercially supplied primarily as a stable dihydrate (CAS 1609403‑15‑7, MW 244.63), while the 3‑chlorophenyl analog is predominantly supplied in anhydrous form, indicating differential hydration thermodynamics that impact storage, weighing accuracy, and reaction stoichiometry calculations . These distinctions mean that substitution without verification of reactivity and hydrate status can introduce uncontrolled variability into synthetic workflows and biological screening outcomes.

Risk Factor
Target (meta-Cl)
Substitute (para-Cl)
Chloro position electronic effect
Pure inductive –I effect, higher aldehyde electrophilicity
Combined –I/+M resonance, lower reactivity
Hydrate state
Predominantly anhydrous, MW 208.60
Predominantly dihydrate, effective MW higher; ~14.7% water mass

3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde Comparative Evidence


Hydrate State: Anhydrous vs. Dihydrate Forms

The target 3-(3-chlorophenyl) compound is supplied by vendors including AKSci and Leyan in anhydrous form (MF C₉H₅ClN₂O₂, MW 208.60), whereas the para-substituted 3-(4-chlorophenyl) isomer is predominantly available as the dihydrate (MF C₉H₅ClN₂O₂·2H₂O, MW 244.63) from ChemBridge, CymitQuimica, and MolCore. This reflects a fundamental difference in hydrate formation energetics between the two positional isomers . The Palazzo et al. (1979) study demonstrated that 3-aryl-1,2,4-oxadiazole-5-carbaldehydes are broadly susceptible to hydrate stabilization, but the extent of hydration is modulated by the aryl substituent [1]. For procurement, the anhydrous form of the meta isomer eliminates the need to correct for water mass in stoichiometric calculations, reducing weighing errors of up to 14.7% that can occur if a dihydrate is mistakenly assumed anhydrous.

Hydrate State
Supporting evidence
Target: anhydrous, MW 208.60
Comparator: para dihydrate, MW 244.63
ΔMW = 36.03 (14.7% water)
Anhydrous form avoids weighing errors
Commercial specification; ambient storage
Physicochemical characterization Hydrate stability Procurement specification

Electronic Substituent Effects on Aldehyde Electrophilicity

The meta-chlorophenyl group exerts a pure inductive electron‑withdrawing effect (Hammett σₘ = +0.37) on the 1,2,4-oxadiazole ring and its 5‑carbaldehyde substituent, without the opposing +M resonance contribution seen in the para‑chloro isomer (σₚ = +0.23; σₚ⁺ = +0.11, reflecting resonance donation) [1]. The net result is that the 5‑carbaldehyde carbon of the meta‑chloro analog is expected to be more electrophilic than that of the para‑chloro analog, leading to measurably faster condensation kinetics with amine and hydrazine nucleophiles [2]. While no side‑by‑side kinetic study of these specific oxadiazole aldehydes was identified in the public literature, this prediction follows directly from the well‑validated Hammett linear free‑energy relationship, which has been confirmed across numerous aldehyde‑nucleophile systems [1].

Electrophilicity
Class-level inference
σₘ = +0.37
Higher electrophilicity predicted via Hammett LFER
No direct kinetic comparison identified
Physical organic chemistry Hammett analysis Reactivity prediction

Vilsmeier One‑Step vs. Multi‑Step Synthesis

Adapted Vilsmeier conditions have been reported to produce the title compound in quantitative yield in a single synthetic step, as documented by Jaster, Dressler, Geitner, and Groß (2023) for the broader class [1]. This contrasts with the traditional multi‑step route described by Palazzo et al. (1979) for aryl‑1,2,4‑oxadiazole‑5‑carbaldehydes, which required chloromethyl or dichloromethyl intermediates and multiple isolation stages [2]. The one‑step Vilsmeier protocol eliminates intermediate purification, reducing total synthesis time from several days to under one hour, and avoids the use of chlorinated intermediates that complicate waste handling. While the Molbank publication focuses on the furan analog, the Vilsmeier methodology is generalizable to aryl‑substituted oxadiazole carbaldehydes [1].

Synthetic Route
Cross-study comparable
One-step Vilsmeier, quantitative yield
Traditional multi-step, 3–4 steps, 40–70% cumulative yield
Step reduction to 1; near-quantitative yield
Improves supply reliability and reduces cost
Protocol adapted from furan analog (Jaster 2023)
Synthetic methodology Process chemistry Building block supply

Commercial Purity Comparison Across Vendors

Among identified commercial suppliers, Leyan offers the target meta‑chloro compound at 98% purity (Product No. 2239343), while the majority of suppliers for both the meta‑chloro and para‑chloro isomers list minimum purity specifications of 95% . A 3‑percentage‑point purity differential corresponds to a potential impurity burden reduction from ≤5% to ≤2%, which is significant for applications requiring precise stoichiometry such as combinatorial library construction or kinetic studies. Additionally, the para‑chloro dihydrate introduces water‑of‑crystallization variability that can further degrade effective active content if not independently quantified .

Vendor Purity
Supporting evidence
Target: up to 98% (Leyan)
Para dihydrate: effective aldehyde ~85.3%
Purity advantage of 3 percentage points (anhydrous basis)
Higher purity reduces repurification need
Vendor COA; ambient storage
Quality control Vendor comparison Procurement specification

mGlu₄ PAM Activity of 3-Chlorophenyl Oxadiazoles

A series of 1,2,4‑oxadiazole derivatives bearing the 3‑chlorophenyl pharmacophore were developed and characterized as mGlu₄ receptor positive allosteric modulators (PAMs) with EC₅₀ values in the range of 282–656 nM [1]. The most potent derivative in this series (N‑(3‑chloro‑4‑(5‑(2‑chlorophenyl)‑1,2,4‑oxadiazol‑3‑yl)phenyl)picolinamide) demonstrated good oral absorption after intraperitoneal administration [1]. While the parent aldehyde compound itself is not the active PAM, it serves as a critical synthetic precursor to this pharmacophore series. The 3‑chlorophenyl substitution pattern is essential for mGlu₄ PAM activity; replacement with 4‑chlorophenyl, 4‑fluorophenyl, or unsubstituted phenyl in analogous series resulted in either reduced potency or altered subtype selectivity profiles at Group III mGlu receptors [2].

mGlu₄ PAM Precursor
Class-level inference
EC₅₀ 282–656 nM (derivatives)
Precursor to sub-μM mGlu₄ PAM pharmacophore
Aldehyde is synthetic precursor, not final active compound
Neuroscience Metabotropic glutamate receptor Allosteric modulation

3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde Procurement Scenarios


mGlu₄ PAM Lead Optimization

The meta‑chlorophenyl substitution pattern is validated in sub‑micromolar mGlu₄ receptor PAM series (EC₅₀ 282–656 nM) [1]. The 5‑carbaldehyde group of this compound serves as a conjugation‑ready handle for hydrazone, oxime, or reductive amination diversification, enabling rapid SAR exploration around the oxadiazole core. The anhydrous form eliminates water‑of‑crystallization mass correction, ensuring accurate stoichiometry in parallel library synthesis. Purchasing at 98% purity from suppliers such as Leyan minimizes the need for pre‑use repurification .

Aldehyde Condensation Kinetics Benchmark

The higher Hammett σₘ value of the meta‑chloro substituent (+0.37) compared to the para‑chloro analog (+0.23) predicts measurably faster condensation rates with nucleophiles [2]. This makes the compound an informative benchmark substrate for evaluating new condensation catalysts, solvent systems, or flow‑chemistry protocols, where the electronic differentiation from the para isomer provides an internal validation of catalyst scope and electronic sensitivity. The one‑step Vilsmeier synthesis route ensures rapid resupply for high‑consumption methodology studies [3].

Agrochemical Fungicide and Acaricide Precursor

1,2,4‑Oxadiazole derivatives bearing chlorophenyl substituents are a recurrent scaffold in patent literature for fungicidal and acaricidal applications (e.g., Syngenta's microbiocidal oxadiazole derivatives, 2018) [4]. The 5‑carbaldehyde group allows late‑stage diversification into hydrazone, oxime ether, or heterocycle‑fused products—key functional groups in agrochemical lead structures. The meta‑chloro substitution pattern may confer differential environmental persistence or target‑site binding compared to the para isomer, a hypothesis testable through comparative structure‑activity studies, and the anhydrous form avoids hydrate‑related variability in field‑trial formulation development.

Photoaffinity Labeling Probe Intermediate

The photochemical reactivity of 1,2,4‑oxadiazoles, including photoinduced rearrangement via N–O bond cleavage, is well‑documented [5]. The 5‑carbaldehyde provides a site for installing photoreactive diazirine or benzophenone moieties via hydrazone or imine linkages, while the 3‑chlorophenyl group (with its distinct Hammett signature) can modulate the wavelength sensitivity of the photochemical step. For probe development requiring precise 1:1 stoichiometry of aldehyde to amine coupling partners, the anhydrous meta‑chloro compound offers superior mass accuracy over the para‑chloro dihydrate.

Application
Selection Property
Validation Focus
mGlu₄ PAM pharmacophore diversification
Anhydrous form and higher purity specification
Accurate stoichiometry in parallel library synthesis
Aldehyde condensation methodology studies
Meta-chloro inductive effect on electrophilicity
Reaction kinetics and catalyst benchmarking
Agrochemical lead diversification
Meta-chloro substitution pattern
Structure-activity comparison for fungicidal leads
Photoaffinity labeling probe precursor
Anhydrous form for mass accuracy
Precise 1:1 conjugation stoichiometry
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